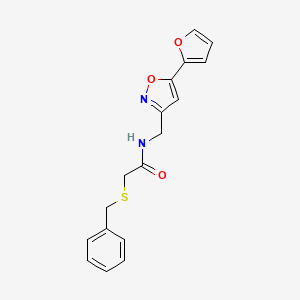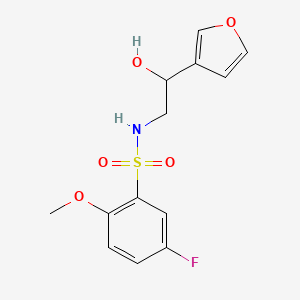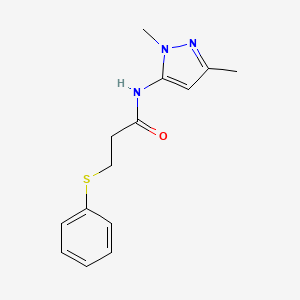
3-O-Tert-butyl 4-O-ethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Tert-butyl 4-O-ethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate is a chiral compound. It's primarily noted for its application as a chemical building block in organic synthesis and pharmaceutical research. The unique structural features of this compound—particularly the presence of two distinct ester groups attached to a pyrrolidine ring—confer specific reactivity and steric properties that make it valuable for creating complex molecular architectures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Tert-butyl 4-O-ethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate typically involves the esterification of 3,4-pyrrolidinedicarboxylic acid with tert-butyl alcohol and ethanol. The general approach follows these steps:
Acid Activation: Activation of 3,4-pyrrolidinedicarboxylic acid by transforming it into an acid chloride using reagents such as thionyl chloride or oxalyl chloride.
Esterification: Subsequent esterification with tert-butyl alcohol and ethanol in the presence of a base like pyridine to form the desired diester.
Industrial Production Methods
Industrial production methods involve large-scale esterification reactions under controlled conditions to ensure high yields and purity. Solvents like dichloromethane may be used to facilitate the reaction and assist in product isolation. Process optimization focuses on reaction time, temperature, and the molar ratio of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Oxidative cleavage of the pyrrolidine ring can yield smaller carboxylic acid derivatives.
Reduction: Reduction can lead to the formation of corresponding alcohols if the ester groups are targeted.
Substitution: Nucleophilic substitution reactions may occur at the ester groups, enabling the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Use of strong oxidants like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Utilization of nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Oxidation Products: Corresponding pyrrolidine dicarboxylic acids or smaller chain carboxylic acids.
Reduction Products: Alcohol derivatives of the original esters.
Substitution Products: A range of substituted pyrrolidine esters, dependent on the nucleophile employed.
Applications De Recherche Scientifique
3-O-Tert-butyl 4-O-ethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate finds diverse applications:
In Chemistry: As an intermediate in organic synthesis, providing a chiral scaffold for the construction of complex molecules.
In Biology: Serving as a precursor in the synthesis of biologically active compounds, such as enzyme inhibitors or receptor ligands.
In Medicine: Being studied for potential use in drug development, particularly in the design of molecules with specific stereochemical requirements.
In Industry: Utilized in the manufacture of specialty chemicals, including agrochemicals and polymers.
Mécanisme D'action
The compound's mechanism of action largely depends on the specific context of its application:
Molecular Targets: When used in drug development, it can interact with enzymes or receptors, influencing their function.
Pathways Involved: The pathways affected can vary but may include inhibition or activation of biological processes, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
3-O-Tert-butyl 4-O-ethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate stands out due to its unique combination of tert-butyl and ethyl ester groups. Similar compounds include:
3-O-Methyl 4-O-ethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate: Differing by the ester moiety, which may result in varying reactivity and steric properties.
3-O-Tert-butyl 4-O-propyl (3S,4S)-pyrrolidine-3,4-dicarboxylate: Possessing a longer alkyl chain, potentially affecting its solubility and interaction with other molecules.
Each compound's distinct structural characteristics provide unique advantages in synthetic and research applications, highlighting the importance of this compound in fields requiring precise stereochemical control.
Propriétés
IUPAC Name |
3-O-tert-butyl 4-O-ethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)8-6-13-7-9(8)11(15)17-12(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIBHHMLIVIKNW-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNC[C@H]1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2850434.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2850435.png)

![5-ethyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2850438.png)

![2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2850443.png)


![6-Methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2850447.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclopropanesulfonamide](/img/structure/B2850448.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2850449.png)

![4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2850453.png)
![3-methylidene-1-[(oxolan-3-yl)methyl]piperidine](/img/structure/B2850455.png)
